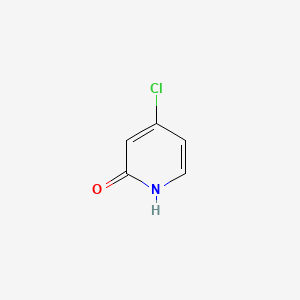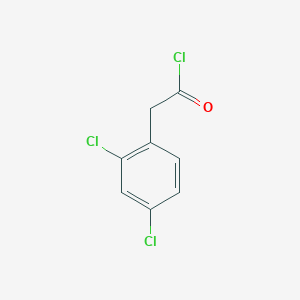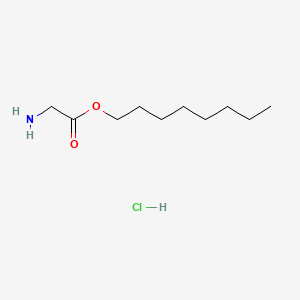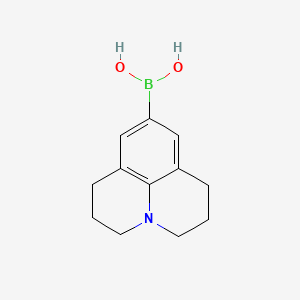
Perfluoro(4-isopropyltoluene)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrophilic Aromatic Substitution Reactions
Perfluoro(4-isopropyltoluene): is used in the study of electrophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry and involve the replacement of a fluorine atom by a hydrogen atom at position 4. This process is often accompanied by side reactions such as aminodefluorination .
Environmental Science: PFAS Exposure Analysis
In environmental science, Perfluoro(4-isopropyltoluene) is part of the broader class of Per- and Polyfluoroalkyl Substances (PFAS). Researchers aim to understand the sources, concentrations, and exposures of PFAS due to their adverse ecological and human health effects. This compound is instrumental in modeling the environmental impact and exposure of PFAS .
Industrial Applications: Low Surface Energy Coatings
The compound finds applications in the industrial sector, particularly in the production of low surface energy coatings. These coatings are essential for creating non-stick surfaces on cookware and other consumer products. The unique physiochemical properties of Perfluoro(4-isopropyltoluene) make it an invaluable component in these applications .
Surfactant Chemistry
Perfluoro(4-isopropyltoluene): is also significant in the study of surfactant chemistry. Fluorinated surfactants, which include this compound, are known for their ability to lower surface tension in aqueous systems and their high chemical and thermal stability. These properties are critical for various industrial processes and consumer uses .
Research & Development (R&D)
This compound is explicitly mentioned for use in R&D settings. It is not intended for medicinal, household, or other uses. Its unique properties make it a subject of interest for developing new materials and processes within research laboratories .
Toxicology Studies
Toxicology studies often involve Perfluoro(4-isopropyltoluene) due to its stability and persistence in the environment. Determining safe exposure levels and understanding its behavior in biological systems are key areas of research in this field .
Synthesis of Fluorinated Materials
The synthesis of fluorinated materials, including monomers, oligomers, and polymers, is another area where Perfluoro(4-isopropyltoluene) is applied. Its stability and unique properties are leveraged to create materials with increased service temperatures, reduced flammability, and excellent electrical and optical properties .
Mécanisme D'action
Target of Action
Perfluoro(4-isopropyltoluene) is a synthetic chemical compound with unique properties. It is known that perfluorinated compounds (pfcs), a larger group to which perfluoro(4-isopropyltoluene) belongs, primarily target the nuclear receptor pparα .
Mode of Action
It is known that pfcs, including perfluoro(4-isopropyltoluene), can activate the nuclear receptor pparα . This activation can lead to various biochemical changes within the cell .
Biochemical Pathways
Perfluoro(4-isopropyltoluene) may affect multiple biochemical pathways due to its potential interaction with PPARα . PFCs have been associated with a range of effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Pharmacokinetics
It is known that pfcs are extremely persistent in the environment and can bioaccumulate in organisms . This suggests that Perfluoro(4-isopropyltoluene) may also have significant persistence and bioaccumulation potential.
Result of Action
Pfcs, including perfluoro(4-isopropyltoluene), have been associated with a range of adverse health effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(4-isopropyltoluene). For instance, the persistence and bioaccumulation potential of PFCs suggest that they can remain in the environment for extended periods and accumulate in organisms . This could potentially enhance the exposure and effects of Perfluoro(4-isopropyltoluene) in certain environments.
Propriétés
IUPAC Name |
1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGPOWZUEZFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379877 | |
| Record name | Perfluoro(4-isopropyltoluene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(4-isopropyltoluene) | |
CAS RN |
20017-49-6 | |
| Record name | Perfluoro(4-isopropyltoluene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)










